molecular formula C6H9N5O3 B11098168 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide

Cat. No.: B11098168
M. Wt: 199.17 g/mol
InChI Key: DTTPZBIQWGUPLM-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is a synthetic organic compound characterized by its imidazole ring substituted with a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide typically involves the following steps:

    Nitration: The starting material, 2-methylimidazole, undergoes nitration to introduce the nitro group at the 5-position.

    Acylation: The nitrated product is then acylated with chloroacetic acid to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.

    Hydrazide Formation: Finally, the acetic acid derivative is reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).

Major Products

    Reduction: 2-(2-Methyl-5-amino-1H-imidazol-1-yl)acetohydrazide.

    Substitution: Various substituted hydrazides depending on the alkyl halide used.

    Condensation: Hydrazones with different substituents on the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential antimicrobial properties due to the presence of the nitroimidazole moiety, which is known to exhibit activity against certain bacteria and protozoa.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for modifications that could enhance its activity or reduce toxicity.

Industry

In industrial applications, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage DNA or other cellular components, leading to antimicrobial effects. The hydrazide group can form covalent bonds with target molecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole antibiotic with similar structural features.

    Tinidazole: Another nitroimidazole used for its antimicrobial properties.

    Secnidazole: A nitroimidazole with a longer half-life, used in the treatment of bacterial infections.

Uniqueness

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide is unique due to the presence of the hydrazide group, which allows for additional chemical modifications and potential applications. This distinguishes it from other nitroimidazoles that lack this functional group.

Properties

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetohydrazide

InChI

InChI=1S/C6H9N5O3/c1-4-8-2-6(11(13)14)10(4)3-5(12)9-7/h2H,3,7H2,1H3,(H,9,12)

InChI Key

DTTPZBIQWGUPLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(=O)NN)[N+](=O)[O-]

Origin of Product

United States

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